Product packaging for 5-(4-Methoxyphenyl)quinolin-8-ol(Cat. No.:CAS No. 675880-72-5)

5-(4-Methoxyphenyl)quinolin-8-ol

Cat. No.: B11865513
CAS No.: 675880-72-5
M. Wt: 251.28 g/mol
InChI Key: IYZHCWBKIMLAPK-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Core in Contemporary Chemical Research

The quinoline nucleus is a privileged structure in medicinal chemistry and materials science. ijpsjournal.comnih.gov Its presence in a multitude of natural and synthetic compounds underscores its broad pharmacological and industrial relevance. ijpsjournal.comnih.gov Quinoline derivatives have been extensively investigated and utilized for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. ijpsjournal.comnih.gov The ability of the quinoline scaffold to serve as a versatile building block allows for the synthesis of complex molecules with tailored functions. researchgate.net This adaptability has led to the development of numerous drugs and functional materials, solidifying the quinoline core's importance in modern chemical research. rsc.org

The Foundational Role of the 8-Hydroxyquinoline (B1678124) Moiety in Ligand Design and Bioactivity

Within the quinoline family, the 8-hydroxyquinoline (8-HQ) moiety, also known as oxine, holds a special place due to its exceptional chelating ability. nih.govnih.gov The proximity of the hydroxyl group at the 8-position to the nitrogen atom in the pyridine (B92270) ring creates a bidentate ligand capable of forming stable complexes with a wide variety of metal ions. scispace.commdpi.com This metal-binding capacity is central to many of its biological activities, as metal ions play crucial roles in numerous physiological and pathological processes. nih.gov The 8-HQ moiety is a key pharmacophore in the design of agents with antimicrobial, antifungal, and anticancer properties. nih.govimist.ma Furthermore, its fluorescent properties upon metal chelation have made it a valuable component in the development of chemosensors for detecting metal ions. scispace.comrroij.com

Structural Context of 5-(4-Methoxyphenyl)quinolin-8-ol as a Key Derivative within the Quinoline Family

This compound distinguishes itself through the specific substitution pattern on the quinoline core. The presence of the 8-hydroxyl group provides the crucial metal-chelating capability inherent to the 8-HQ family. The key distinguishing feature is the methoxyphenyl group attached at the 5-position of the quinoline ring. This substituent can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule. These modifications can, in turn, modulate the compound's biological activity and its potential applications. For instance, a related compound, 8-methoxy-4-(4-methoxyphenyl)quinoline, has been synthesized as an intermediate for creating aluminium(III) quinolinolate complexes, which are important for their semiconductor properties in organic light-emitting devices (OLEDs). nih.gov

Historical Trajectory and Emerging Interest in Substituted Quinolin-8-ol Systems

The study of quinoline dates back to 1834 when it was first extracted from coal tar. researchgate.net The therapeutic potential of quinoline derivatives was recognized early on with the use of quinine (B1679958) for treating malaria. researchgate.net The 8-hydroxyquinoline scaffold itself has been a subject of extensive research for over a century, with its derivatives finding applications in various fields. researchgate.net

In recent years, there has been a resurgence of interest in substituted quinolin-8-ol systems. Researchers are actively exploring how modifications at different positions of the quinoline ring can fine-tune the properties of these compounds. nih.gov The synthesis of various substituted 8-hydroxyquinoline derivatives is a dynamic area of research, with studies focusing on creating new compounds with enhanced biological activities or novel material properties. researchgate.net This ongoing research continues to uncover the vast potential of this versatile chemical scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B11865513 5-(4-Methoxyphenyl)quinolin-8-ol CAS No. 675880-72-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

675880-72-5

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)quinolin-8-ol

InChI

InChI=1S/C16H13NO2/c1-19-12-6-4-11(5-7-12)13-8-9-15(18)16-14(13)3-2-10-17-16/h2-10,18H,1H3

InChI Key

IYZHCWBKIMLAPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 5 4 Methoxyphenyl Quinolin 8 Ol and Analogues

Direct Synthesis Strategies for 5-Substituted 8-Hydroxyquinolines

The direct introduction of a substituent at the C-5 position of the 8-hydroxyquinoline (B1678124) core is a primary strategy for synthesizing compounds like 5-(4-Methoxyphenyl)quinolin-8-ol.

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling reaction stands out as a powerful and widely used method for forming carbon-carbon bonds. This reaction is particularly effective for synthesizing 5-aryl-8-hydroxyquinolines. rroij.com The general approach involves the coupling of a 5-halo-8-hydroxyquinoline, typically 5-bromo-8-hydroxyquinoline, with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of this compound, the reaction would proceed as follows:

Chemical reaction showing the Suzuki-Miyaura cross-coupling of 5-bromo-8-(benzyloxy)quinoline with 4-methoxyphenylboronic acid to yield 5-(4-methoxyphenyl)-8-(benzyloxy)quinoline, followed by debenzylation to give this compound.A representative scheme for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

A critical consideration in this synthesis is the protection of the hydroxyl group at the 8-position to prevent side reactions. The benzyl (B1604629) group is a commonly used protecting group, which can be readily removed after the coupling reaction via catalytic hydrogen transfer. scispace.com

Mannich Reaction Derivatives

The Mannich reaction is another key method for functionalizing the 8-hydroxyquinoline scaffold. This three-component condensation reaction involves an active hydrogen-containing compound (in this case, 8-hydroxyquinoline), an aldehyde, and a primary or secondary amine. researchgate.net The reaction typically occurs at the C-7 position (ortho to the hydroxyl group). nih.gov However, variations and control of reaction conditions can lead to substitution at the C-5 position.

While direct C-5 aminoalkylation via the Mannich reaction is less common than C-7 substitution, derivatives synthesized through this method can be precursors for further modifications to introduce the desired 4-methoxyphenyl (B3050149) group. For instance, a 5-aminomethyl-8-hydroxyquinoline derivative could potentially be transformed into the target compound through a series of synthetic steps. researchgate.net

Precursor Chemistry and Selective Functionalization Routes

The synthesis of this compound often relies on the strategic use of pre-functionalized quinoline (B57606) precursors.

Utilizing 5-bromo-8-quinolinol

5-Bromo-8-quinolinol is a key and versatile precursor for the synthesis of 5-substituted 8-hydroxyquinolines. Its utility lies in its susceptibility to various cross-coupling reactions, most notably the Suzuki-Miyaura reaction as previously discussed. The bromine atom at the C-5 position provides a reactive handle for the introduction of the 4-methoxyphenyl group. The synthesis of 5-aryl-8-hydroxyquinolines often starts from 5-bromo-8-hydroxyquinoline, which requires protection of the hydroxyl group before the coupling reaction. rroij.com

Cyclization and Condensation Reaction Pathways for Quinoline Ring Formation

Instead of functionalizing a pre-existing quinoline ring, an alternative approach is to construct the quinoline scaffold with the desired substituents already in place. Several classical named reactions are employed for this purpose.

Reaction NameDescriptionStarting Materials
Skraup Synthesis Involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comAromatic amine, glycerol, sulfuric acid, oxidizing agent
Doebner-von Miller Reaction An aniline (B41778) reacts with an α,β-unsaturated carbonyl compound to form a quinoline. wikipedia.orgsynarchive.comAniline, α,β-unsaturated carbonyl compound
Combes Quinoline Synthesis The condensation of an aniline with a β-diketone, followed by acid-catalyzed ring closure. wikipedia.orgAniline, β-diketone
Friedländer Synthesis The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net2-aminoaryl aldehyde/ketone, compound with α-methylene group

To synthesize this compound using these methods, one would need to start with appropriately substituted precursors. For example, in a Skraup-type synthesis, a substituted aniline bearing the 4-methoxyphenyl group could be used. Similarly, in a Friedländer synthesis, a substituted 2-aminoaryl ketone could be reacted with a suitable carbonyl compound.

Multi-Component Reaction Protocols for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net MCRs offer a powerful tool for the rapid generation of diverse libraries of quinoline derivatives.

While a specific MCR protocol for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to generate structural analogues. For instance, a Povarov-type reaction, which is a [4+2] cycloaddition of an imine with an electron-rich alkene, can be used to synthesize substituted tetrahydroquinolines, which can then be oxidized to quinolines. By varying the starting aniline, aldehyde, and alkene, a wide range of substituted quinolines can be accessed.

Green Chemistry Approaches and Environmentally Benign Synthetic Conditions

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. nih.gov This includes the use of greener solvents, catalysts, and energy sources. bohrium.comresearchgate.net

Deep Eutectic Solvents (DES)

Deep eutectic solvents (DES) have emerged as promising green alternatives to traditional volatile organic solvents. These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor. Their low cost, low toxicity, and biodegradability make them attractive for organic synthesis. The use of DES in quinoline synthesis can lead to improved reaction rates and yields, as well as easier product isolation.

Other green approaches in quinoline synthesis include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. researchgate.net

Ultrasound irradiation: Sonication can also enhance reaction rates and efficiency. nih.gov

Catalyst-free reactions: Developing reactions that proceed without the need for a catalyst is a key goal of green chemistry. researchgate.net

Use of water as a solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net

Purification and Isolation Techniques for High-Purity Compounds

The final step in any synthetic procedure is the purification and isolation of the target compound in high purity. For quinoline derivatives like this compound, several techniques are commonly employed.

TechniqueDescription
Recrystallization A common method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. rac.ac.in
Column Chromatography A powerful technique for separating mixtures of compounds. The mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and the components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. nih.gov
Extraction Used to separate the desired product from a reaction mixture or to remove impurities. It involves partitioning the compound between two immiscible liquid phases. lookchem.com
Distillation For liquid quinoline derivatives, distillation under reduced pressure can be an effective purification method. lookchem.com

The choice of purification method depends on the physical properties of the compound and the nature of the impurities. Often, a combination of these techniques is required to obtain the desired level of purity. The progress of purification is typically monitored by Thin Layer Chromatography (TLC). rac.ac.in

Advanced Spectroscopic and Structural Elucidation of 5 4 Methoxyphenyl Quinolin 8 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Two-Dimensional (2D) Techniques for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-(4-Methoxyphenyl)quinolin-8-ol and its derivatives, ¹H and ¹³C NMR, along with 2D techniques like COSY, HMQC, HMBC, and NOESY, have been instrumental in assigning the complete chemical structure. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of a derivative, 2-(3-methoxyphenyl)quinolin-4(1H)-one, shows characteristic signals that can be assigned to the different protons in the molecule. For instance, a singlet at 11.70 ppm is attributed to the hydroxyl proton. rsc.org Aromatic protons appear in the range of 6.37 to 8.11 ppm, with their multiplicity and coupling constants providing information about their relative positions on the quinoline (B57606) and phenyl rings. The methoxy (B1213986) group protons are observed as a sharp singlet at 3.87 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a derivative, 2-(3-methoxyphenyl)quinolin-4(1H)-one, the carbonyl carbon of the quinolinone ring appears at a characteristic downfield shift of 176.97 ppm. rsc.org The carbons of the aromatic rings resonate in the region of 107.40 to 159.52 ppm. The methoxy carbon is observed at 55.39 ppm. rsc.org

Two-Dimensional (2D) NMR Techniques: 2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons in the spin system. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the directly attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. nih.gov

The following table summarizes the ¹H and ¹³C NMR data for a representative derivative, 2-(3-methoxyphenyl)quinolin-4(1H)-one. rsc.org

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
11.70 (s, 1H)-OH
8.11 (dd, J = 8.1, 1.2 Hz, 1H)Aromatic H
7.77 (d, J = 8.3 Hz, 1H)Aromatic H
7.71 – 7.64 (m, 1H)Aromatic H
7.50 (t, J = 7.9 Hz, 1H)Aromatic H
7.42 – 7.31 (m, 3H)Aromatic H
7.14 (dd, J = 8.2, 1.9 Hz, 1H)Aromatic H
6.37 (s, 1H)Aromatic H
3.87 (s, 3H)-OCH₃

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule.

In the IR spectrum of 8-methoxy-4-(4-methoxyphenyl)quinoline, characteristic absorption bands are observed. nih.gov The C-H stretching vibrations of the aromatic rings typically appear around 3004 cm⁻¹. The C-O stretching vibrations of the methoxy groups are observed at 2838 cm⁻¹ and within the 1249 cm⁻¹ region. nih.gov The C=C and C=N stretching vibrations of the quinoline ring system are found in the 1673-1501 cm⁻¹ region. nih.gov

The following table summarizes key IR absorption bands for 8-methoxy-4-(4-methoxyphenyl)quinoline. nih.gov

Vibrational Mode **Frequency (cm⁻¹) **
Aromatic C-H Stretch3004
Aliphatic C-H Stretch2934
Methoxy C-O Stretch2838, 1249
C=C and C=N Stretch1673, 1607, 1501

DFT calculations can be used to predict and assign the vibrational frequencies of 8-hydroxyquinoline (B1678124) and its derivatives, showing good agreement with experimental data. researchgate.net For 8-hydroxyquinoline, the O-H stretching vibration is a key feature, and its position can indicate the presence of hydrogen bonding. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The quinoline and methoxyphenyl rings in this compound form an extended π-conjugated system, which gives rise to characteristic absorption bands in the UV-Vis spectrum.

The electronic spectrum is typically characterized by π → π* and n → π* transitions. The extended conjugation in these molecules results in absorption bands at longer wavelengths (lower energy). The specific positions and intensities of these bands can be influenced by the substitution pattern on the quinoline and phenyl rings, as well as the solvent polarity. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the exact molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For a derivative, 2-(4-fluorophenyl)quinolin-4(1H)-one, the calculated mass for the protonated molecule [M+H]⁺ is 240.0819, and the found mass is 240.0821, confirming the elemental composition C₁₅H₁₁FNO. rsc.org

In addition to accurate mass measurement, HRMS provides information about the fragmentation pattern of the molecule under ionization. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for quinoline derivatives include cleavage of the substituent groups and fragmentation of the heterocyclic ring system. miamioh.edulibretexts.org

The following table shows the HRMS data for several quinoline derivatives. rsc.org

Compound Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
2-(4-ethylphenyl)quinolin-4(1H)-one250.1227250.1224
2-(3-methoxyphenyl)quinolin-4(1H)-one252.1019252.1020
2-(4-fluorophenyl)quinolin-4(1H)-one240.0819240.0821

X-ray Crystallography for Definitive Solid-State Structural Conformation and Supramolecular Assembly

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular conformation.

For 8-methoxy-4-(4-methoxyphenyl)quinoline, X-ray crystallography revealed that the quinoline and benzene (B151609) ring systems are not coplanar, with a dihedral angle of 62.17(1)° between them. nih.gov In the crystal, molecules are linked by C-H···O hydrogen bonds, forming zigzag chains. Weak C-H···π interactions further connect these chains. nih.gov

The crystal structure of a related compound, 5-(4-bromophenyl)-1-hydroxy-4-methoxy-5,6-dihydro-12H-chromeno[2,3-c]isoquinolin-12-one, was determined to be monoclinic with the space group P 21/c. doi.org

X-ray crystallography is also invaluable for studying the supramolecular assembly of molecules in the solid state. It reveals how molecules pack together and interact with each other through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions play a crucial role in determining the physical properties of the material.

The following table summarizes the crystal data for 8-methoxy-4-(4-methoxyphenyl)quinoline. nih.gov

Crystal Data Value
FormulaC₁₇H₁₅NO₂
Molecular Weight265.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.362 (2)
b (Å)10.355 (2)
c (Å)14.276 (4)
β (°)101.556 (6)
Volume (ų)1355.9 (5)
Z4

Coordination Chemistry and Metal Complexation Principles of 5 4 Methoxyphenyl Quinolin 8 Ol Derivatives

Ligand Design and Chelation Properties of the 8-Hydroxyquinoline (B1678124) Moiety with Aryl Substituents

The 8-hydroxyquinoline (8-HQ) framework is a fundamental building block in the design of chelating ligands. nih.govtandfonline.com Its ability to form stable five-membered chelate rings with metal ions is a cornerstone of its coordination chemistry. rroij.com The nitrogen atom of the pyridine (B92270) ring and the adjacent deprotonated hydroxyl group act as a bidentate, monoprotic ligand, readily coordinating to a variety of metal ions. nih.gov

The introduction of an aryl substituent, specifically a 4-methoxyphenyl (B3050149) group at the 5-position of the quinoline (B57606) ring, significantly influences the ligand's properties. This substituent can impact the ligand's electronic and steric characteristics. Electron-donating or electron-withdrawing groups on the aryl ring can alter the electron density on the quinoline system, thereby affecting the basicity of the nitrogen atom and the acidity of the hydroxyl group. rroij.com This, in turn, influences the stability and formation constants of the resulting metal complexes. For instance, electron-donating groups are expected to enhance the ligand's ability to donate electron density to the metal center, potentially leading to more stable complexes.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Sn(IV))

The synthesis of transition metal complexes with 5-(4-methoxyphenyl)quinolin-8-ol and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.netarabjchem.org The resulting complexes can be isolated as crystalline solids and are often characterized by a variety of spectroscopic techniques to elucidate their structure and bonding. researchgate.netnih.gov

Spectroscopic Characterization:

Spectroscopic TechniqueInformation Obtained
Infrared (IR) Spectroscopy Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds. The disappearance of the broad O-H stretching vibration of the free ligand is a key indicator of deprotonation and coordination. nih.gov
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex. Shifts in the absorption bands of the ligand upon coordination can indicate the formation of the complex. New bands in the visible region often correspond to d-d electronic transitions of the metal ion, which are useful for determining the coordination geometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes like those of Zn(II) and Sn(IV), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the proton and carbon signals of the ligand upon coordination can help identify the binding sites.
Mass Spectrometry Determines the molecular weight of the complex, confirming its composition and stoichiometry. ajol.info
Magnetic Susceptibility Measurements For paramagnetic complexes like those of Co(II), Ni(II), and Cu(II), this technique helps to determine the number of unpaired electrons and provides insight into the oxidation state and spin state of the metal ion. arabjchem.org

The spectroscopic data, in conjunction with elemental analysis, provide a comprehensive picture of the composition and bonding within the synthesized metal complexes.

Investigation of Metal-Ligand Stoichiometry and Coordination Geometries

The stoichiometry of the metal complexes formed with this compound derivatives can vary depending on the metal ion, the reaction conditions, and the nature of any ancillary ligands present. nih.gov Typically, 1:1 and 1:2 metal-to-ligand ratios are observed. nih.gov

Common Coordination Geometries:

Tetrahedral: Often observed for four-coordinate complexes, particularly with d¹⁰ metal ions like Zn(II). nih.govresearchgate.net

Square Planar: Common for four-coordinate d⁸ metal ions such as Ni(II) and Cu(II). nih.gov

Octahedral: Typically found in six-coordinate complexes, where the metal ion is coordinated to two or three bidentate ligands and potentially other monodentate ligands like water or solvent molecules. nih.gov

Trigonal Bipyramidal: A possible geometry for five-coordinate complexes. researchgate.net

The specific coordination geometry adopted by the metal ion is influenced by a combination of factors, including the size and electronic configuration of the metal ion, the steric demands of the ligand, and the nature of the counter-ions or solvent molecules involved in the coordination sphere. researchgate.netresearchgate.net X-ray crystallography is the definitive technique for determining the precise coordination geometry and bond parameters in the solid state.

Influence of Metal Chelation on Electronic Structure and Redox Behavior

The chelation of a metal ion by the this compound ligand significantly alters the electronic properties of both the ligand and the metal center. This interaction leads to the formation of new molecular orbitals, which can influence the electronic transitions and redox potentials of the resulting complex.

Upon coordination, the ligand-based electronic transitions, typically π-π* and n-π* transitions, can be shifted in energy. mdpi.com More importantly, new charge-transfer transitions can emerge. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the relative energies of the metal d-orbitals and the ligand's frontier orbitals.

The redox behavior of the metal ion is also profoundly affected by chelation. The coordination environment provided by the this compound ligand can stabilize certain oxidation states of the metal. The electron-donating or -withdrawing nature of the substituent on the quinoline ring can fine-tune the electron density at the metal center, thereby shifting its redox potentials. dntb.gov.ua Cyclic voltammetry is a common electrochemical technique used to study the redox properties of these metal complexes, providing information on the ease of oxidation or reduction of the metal center within the complex.

Supramolecular Architectures and Self-Assembly in Metal Complexes

Metal complexes of this compound can participate in self-assembly processes to form intricate supramolecular architectures. ajol.info These extended structures are held together by non-covalent interactions, including hydrogen bonding, π-π stacking interactions between the aromatic rings of the quinoline and the 4-methoxyphenyl substituents, and sometimes metal-metal interactions. nih.govajol.info

The planarity of the quinoline ring system and the presence of the aryl group facilitate π-π stacking, which can lead to the formation of one-, two-, or three-dimensional networks. nih.gov The specific nature of the supramolecular assembly is influenced by factors such as the coordination geometry of the metal complex, the presence of co-ligands or solvent molecules, and the crystallization conditions. capes.gov.br The ability to control the self-assembly of these complexes is of great interest for the development of new materials with specific functions, such as porous materials, sensors, and catalysts.

Photophysical and Optoelectronic Properties and Applications of Quinoline 8 Ol Derivatives

Absorption and Emission Characteristics, including Fluorescence Quantum Yields

The absorption and emission spectra of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives are influenced by their molecular structure and the surrounding environment. mdpi.com The parent 8-HQ is known to be weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring. scispace.com However, derivatization can significantly alter these properties.

For instance, a related derivative, a diarylborinic 8-oxyquinolate, exhibits fluorescence with an emission maximum (λem) at 506 nm in tetrahydrofuran (B95107) (THF) and a high fluorescence quantum yield (Φ) of 57.91%. In the solid state (film), its emission peak is at 500 nm. doi.org Another derivative showed an even higher fluorescence quantum yield of 72.97% in THF with an emission maximum at 508 nm. doi.org The environmental conditions, such as the solvent, can affect the fluorescence quantum yields of hydroxyquinoline derivatives. bohrium.com

The study of various 8-HQ derivatives has shown that their absorption and fluorescence properties are dependent on both the solvent and the specific substituent on the 8-HQ core. mdpi.com For example, ether derivatives of 8-HQ tend to have higher fluorescence intensity compared to ester derivatives. mdpi.com

Interactive Data Table: Photophysical Properties of a Related Diarylorganoboron Quinolin-8-olate

PropertyValueConditions
Absorption Maximum (λabs)394 nmin THF
Molar Extinction Coefficient (ε)3.207 × 10³ L/(mol·cm)in THF
Emission Maximum (λem)508 nmin THF (λex = 396 nm)
Fluorescence Quantum Yield (Φ)72.97%in THF
Emission Maximum (λem)513 nmFilm (λex = 396 nm)

Solvatochromic and Thermochromic Behavior Investigations

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key feature of many quinoline (B57606) derivatives. nih.gov This phenomenon provides insights into the solute-solvent interactions and the electronic structure of the molecule. semanticscholar.org The absorption and emission spectra of 8-hydroxyquinoline derivatives can exhibit shifts depending on the solvent's polarity. mdpi.com

For example, the absorption spectrum of 8-HQ in chloroform (B151607) (CHCl₃), a less polar solvent, is slightly blue-shifted compared to its spectrum in more polar solvents like methanol (B129727) (MeOH) and acetonitrile (B52724) (CH₃CN). mdpi.com This is attributed to the stabilization of the intramolecular hydrogen bond in polar solvents. mdpi.com The study of solvatochromism in various quinoline derivatives helps in understanding the nature and extent of solute-solvent interactions. researchgate.neteurjchem.com Different solvent polarity functions and models, such as Kamlet-Taft and Catalan methods, are employed to analyze these interactions. semanticscholar.orgresearchgate.net

Photochromism and Photoreactivity Studies

Research into the photochromic and photoreactive behavior of quinoline derivatives is an active area. A study on 8-hydroxyquinoline-5-sulfonic acid (8-HQS) used theoretical calculations to investigate the phototautomerization reaction that is believed to be responsible for its lack of fluorescence. nih.gov This indicates that photoreactivity, specifically proton transfer, plays a crucial role in the photophysical pathways of these molecules. While specific studies on the photochromism of 5-(4-Methoxyphenyl)quinolin-8-ol are not detailed in the provided results, the general reactivity of the 8-hydroxyquinoline scaffold suggests a potential for such behavior.

Aggregation-Induced Emission (AIE) Phenomena in Functionalized Quinoline Systems

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in an aggregated state. This property is of great interest for various applications. While there is no specific mention of AIE for this compound in the search results, the broader class of quinoline derivatives is being explored for AIE characteristics. For instance, a 4-amino-1,8-naphthalimide-Tröger's base fluorophore has been synthesized and evaluated for its AIE behavior. rsc.org

Potential for Applications in Organic Light-Emitting Diodes (OLEDs) and Functional Materials

8-Hydroxyquinoline and its derivatives are well-known for their use as electron carriers and fluorescent emitters in organic light-emitting diodes (OLEDs). scispace.comnih.gov Their chelating ability with metal ions, such as aluminum (forming Alq₃), leads to the formation of stable and highly fluorescent complexes that are central to OLED technology. The related compound 8-Methoxy-4-(4-methoxyphenyl)quinoline was prepared as an intermediate for the synthesis of aluminium(III) quinolinolate complexes, which are important for their semiconductor properties and as electron-transport layer materials in OLEDs. nih.gov The development of new 8-hydroxyquinoline derivatives continues to be a focus for creating advanced functional materials with applications in electronics and sensors. scispace.comnih.gov

Mechanistic Insights into Biological Activities of Quinolin 8 Ol Derivatives with Aromatic Substituents

Antimicrobial Activity: Mechanistic Elucidation Against Bacterial and Fungal Pathogens

The antimicrobial properties of quinolin-8-ol and its derivatives are well-documented and are generally attributed to a combination of mechanisms, primarily metal chelation and interactions with essential microbial enzymes. google.comnih.govnih.gov

Metal Chelation: The 8-hydroxyquinoline (B1678124) scaffold is a potent bidentate chelating agent, capable of binding to essential metal ions such as copper(II), nickel(II), and iron(III). nih.govnih.gov These metal ions are crucial for the function of many microbial enzymes and for maintaining the stability of cellular components. By sequestering these ions, 5-(4-Methoxyphenyl)quinolin-8-ol can disrupt vital metabolic processes within bacterial and fungal cells, leading to growth inhibition or cell death. nih.gov The formation of metal complexes with 8-hydroxyquinoline derivatives has been shown to enhance their antimicrobial activity compared to the parent compound alone. google.comnih.gov The lipophilicity of these complexes facilitates their passage through the microbial cell membrane, allowing them to reach intracellular targets. wikipedia.org

Enzyme Interactions: Beyond metal chelation, quinolin-8-ol derivatives can directly inhibit microbial enzymes. The planar quinoline (B57606) ring can intercalate into microbial DNA, potentially interfering with DNA replication and repair processes, a mechanism proposed for some quinoline-based compounds. nih.gov While direct evidence for DNA repair inhibition by this compound is not available, it remains a plausible mechanism of action given its structural class.

The antimicrobial activity of various quinolin-8-ol derivatives is often more pronounced against Gram-positive bacteria than Gram-negative bacteria, which is attributed to the presence of an outer membrane in Gram-negative bacteria that can act as a barrier to the compound's entry. nih.gov

Anticancer Activity: Investigation of Cytotoxic Mechanisms in Cancer Cell Lines

The quinoline and quinolin-8-ol scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous compounds with significant anticancer activity. nih.gov The cytotoxic mechanisms of these derivatives are multifaceted and can involve the inhibition of key cellular processes.

Proteasome Inhibition: Some 8-hydroxyquinoline derivatives, such as clioquinol, have been proposed to exert their antitumor activity through the inhibition of the proteasome, a key cellular complex responsible for protein degradation. nih.gov Inhibition of the proteasome leads to the accumulation of misfolded proteins, inducing cellular stress and apoptosis in cancer cells.

Tyrosine Kinase Inhibition: The quinoline core is a common feature in many tyrosine kinase inhibitors used in cancer therapy. While specific studies on this compound are limited, related quinoline derivatives have been shown to inhibit protein-tyrosine kinases, which are critical for cancer cell signaling and proliferation. nih.gov

Tubulin Polymerization Inhibition: A significant mechanism of anticancer activity for several quinoline derivatives is the inhibition of tubulin polymerization. targetmol.comnih.govnih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

The table below summarizes the cytotoxic activities of some quinoline derivatives, highlighting the potential of this class of compounds.

Compound ClassMechanism of ActionCell Lines Affected
2-(Hydroxyphenyl)quinolin-4-onesTubulin polymerization inhibitionVarious human cancer cell lines, including non-small cell lung cancer
4-(N-Cycloamino)phenylquinazolinesTubulin polymerization inhibition, colchicine (B1669291) site bindingHuman cancer cell lines, with significant in vivo activity in mouse xenograft models
AziridinylquinonesDNA alkylation and crosslinkingDT-diaphorase-enriched lymphoblasts

Antioxidant Activity: Radical Scavenging Mechanisms and Redox Modulatory Effects

The antioxidant activity of this compound can be inferred from its chemical structure, which contains a phenolic hydroxyl group. Phenolic compounds are well-known for their ability to act as antioxidants through several mechanisms. nih.gov

Radical Scavenging Mechanisms: The primary antioxidant mechanism of phenolic compounds is their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. nih.gov This process is known as a hydrogen atom transfer (HAT) mechanism. Another possible mechanism is single electron transfer (SET), where the phenolic compound donates an electron to the free radical. nih.gov The resulting phenoxyl radical is relatively stable due to resonance delocalization, which makes the parent molecule an effective radical scavenger.

Enzyme Inhibition and Receptor Binding Mechanisms

Quinolin-8-ol derivatives have been shown to inhibit a variety of enzymes and bind to specific receptors, suggesting a broad range of potential therapeutic applications.

α-Glucosidase and α-Amylase Inhibition: The inhibition of α-glucosidase and α-amylase is a key strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Quinoline-1,3,4-oxadiazole conjugates derived from 8-hydroxyquinoline have demonstrated inhibitory activity against both α-glucosidase and α-amylase. nih.gov Kinetic studies of related compounds suggest that the inhibition can be non-competitive or of a mixed type. The ability of the quinoline scaffold to interact with the active sites of these enzymes makes this compound a candidate for further investigation as a potential antidiabetic agent.

Dopamine (B1211576) D2/D3 Receptor Binding: The quinoline and isoquinoline (B145761) scaffolds are present in molecules that act as dopamine receptor antagonists. nih.gov While direct studies on this compound are not available, related tetrahydroisoquinolines have been found to be dopamine antagonists in in vitro receptor studies. nih.gov The interaction with dopamine receptors, particularly the D2 and D3 subtypes, is a key mechanism for antipsychotic and antiparkinsonian drugs. nih.govnih.gov The potential for this compound to bind to these receptors would depend on its specific three-dimensional structure and its ability to interact with the key amino acid residues in the receptor's binding pocket.

The table below presents the inhibitory concentrations of some quinoline derivatives against α-glucosidase and α-amylase.

Compound SeriesTarget EnzymeIC₅₀ Range (µM)
Quinoline–1,3,4-oxadiazole conjugatesα-Glucosidase15.85 to 63.59
Quinoline–1,3,4-oxadiazole conjugatesα-AmylaseModerate inhibition

Antiviral Properties: Exploration of Inhibition Mechanisms

The quinoline scaffold is a key component of several antiviral agents, and its derivatives have been explored for their ability to inhibit viral replication through various mechanisms.

HIV-1 Integrase Inhibition: One of the most promising antiviral targets for quinoline derivatives is the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome. 8-Hydroxyquinoline derivatives have been identified as potential HIV-1 integrase inhibitors. nih.gov These compounds are thought to act by chelating the metal ions in the active site of the enzyme, thereby blocking its function. Some quinoline-based inhibitors act as allosteric inhibitors, binding to a site distinct from the active site and inducing a conformational change that inactivates the enzyme.

In addition to HIV, derivatives of 8-hydroxyquinoline have also shown inhibitory activity against other viruses, such as the dengue virus. The broad antiviral potential of the quinolin-8-ol scaffold suggests that this compound may also possess antiviral properties, warranting further investigation into its specific mechanisms of viral inhibition.

Structure Activity/property Relationships Sar/spr in 5 4 Methoxyphenyl Quinolin 8 Ol and Its Structural Analogues

Impact of Aromatic Substituent Variations on Reactivity, Selectivity, and Bioactivity

The nature of the substituent at the C-5 position of the 8-hydroxyquinoline (B1678124) ring is a critical determinant of the molecule's reactivity and biological activity. Quantitative structure-activity relationship (QSAR) studies on various 5-substituted 8-hydroxyquinolines have demonstrated that steric, hydrophobic, and electronic factors all play a significant role. nih.gov

For instance, in studies evaluating antiplaque activity against Streptococcus mutans, the parent 8-hydroxyquinoline was the most active compound. nih.gov The introduction of larger substituents at the C-5 position generally decreased activity due to steric hindrance. However, this negative steric contribution could be counteracted by the positive effects of groups that are both lipophilic (increasing membrane permeability) and electron-withdrawing. nih.gov A notable example is the 5-chloro derivative, which is as active as the parent compound, showcasing how electronic effects can overcome steric bulk. nih.govnih.gov

The bioactivity of quinoline (B57606) derivatives is broadly influenced by the substitution pattern around the core rings. orientjchem.org In the context of anticancer activity, the presence of specific substituents is crucial. For example, studies on quinoline-chalcone hybrids have shown that the number and position of methoxy (B1213986) groups on an associated phenyl ring can dramatically alter cytotoxic potency against various cancer cell lines. biointerfaceresearch.com Similarly, research on 8-hydroxyquinoline-polycyclic aromatic hydrocarbon (PAH) conjugates revealed that both the size of the attached PAH and the presence of the hydroxyl group on the quinoline ring are significant in determining cytotoxicity. rsc.org Compounds with a free hydroxyl group generally exhibit better cytotoxicity than their sulfonated counterparts. rsc.org

Theoretical studies using Density Functional Theory (DFT) further illuminate the reactivity of the 8-hydroxyquinoline system. These calculations help predict the sites most susceptible to electrophilic aromatic substitution by analyzing the distribution of electron density and molecular orbitals. orientjchem.orgresearchgate.net This theoretical insight is invaluable for predicting how different substituents will direct chemical reactions and influence interactions with biological targets.

Correlation between Molecular Structure and Electronic/Photophysical Properties

The molecular structure of 8-hydroxyquinoline derivatives dictates their electronic and photophysical behavior. The parent 8-hydroxyquinoline is known to be weakly fluorescent due to an excited-state intermolecular proton transfer from the hydroxyl group to the pyridine (B92270) nitrogen. semanticscholar.orgscispace.com However, upon chelation with metal ions, this fluorescence is greatly enhanced, a phenomenon attributed to increased molecular rigidity and prevention of the non-radiative decay pathway. scispace.com This property makes 8HQ derivatives excellent fluorescent chemosensors for metal ions like Al³⁺ and Zn²⁺. semanticscholar.org

Substituents on the quinoline ring play a crucial role in tuning these photophysical properties. The position and electronic nature of the substituent can shift the absorption and emission spectra. It has been predicted that electron-donating groups, such as the methoxy group found in 5-(4-Methoxyphenyl)quinolin-8-ol, at the C-5 position cause a bathochromic (red) shift in the complex's emission. scispace.com Conversely, electron-withdrawing groups are expected to cause a hypsochromic (blue) shift. scispace.com

Computational studies provide a deeper understanding of these correlations. Time-dependent density functional theory (TD-DFT) calculations have been used to characterize the photophysical behavior of derivatives like 8-hydroxyquinoline-5-sulfonic acid, simulating their absorption and emission spectra. nih.gov Such studies analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of electronic transitions. nih.govresearchgate.net For many 8-hydroxyquinoline derivatives, the lowest excited state is a π → π* charge-transfer state, and the energy gap between the HOMO and LUMO validates the molecule's chemical stability and charge transport properties. researchgate.netdntb.gov.ua

Rational Design Principles for Modulating Biological Potency and Specificity

A thorough understanding of structure-activity relationships is fundamental to the rational design of new therapeutic agents with improved potency and specificity. dergipark.org.tr The quinoline scaffold is highly versatile and allows for modifications that can target a wide array of biological processes. orientjchem.org

One successful strategy involves designing multi-target drugs to enhance efficacy and reduce side effects or resistance. For example, a series of 3-aryl-quinoline derivatives were designed to dually target the estrogen receptor α (ERα) and VEGFR-2, a key player in tumor angiogenesis. nih.gov This approach aimed to overcome the limitations of traditional selective estrogen receptor modulators (SERMs) like tamoxifen. The resulting compounds showed excellent anti-proliferative activities against breast cancer cell lines. nih.gov

Another example of rational design is the development of quinoline analogues of ketoprofen (B1673614) as inhibitors of multidrug resistance protein 2 (MRP2), which contributes to chemotherapy resistance. nih.gov SAR studies of these compounds revealed that the position of a benzoyl group on the quinoline ring was critical; 8-benzoyl-2-arylquinolines demonstrated greater activity than their 6-benzoyl isomers, highlighting the importance of positional isomerism in biological potency. nih.gov

The development of quinoline-based inhibitors for enzymes crucial in metabolic diseases also follows these principles. Quinolone-based hydrazones have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase for potential antidiabetic applications. acs.org These studies generally find that compounds bearing electron-withdrawing groups on the aryl ring of the hydrazone moiety exhibit superior inhibitory effects. acs.org

Influence of Stereochemistry and Conformational Features on Functional Outcomes

The three-dimensional arrangement of a molecule, including its stereochemistry and preferred conformations, is a critical factor that governs its interaction with biological targets. The 8-hydroxyquinoline ring system is largely planar, a feature that facilitates π–π stacking interactions, which are crucial in many biological and supramolecular contexts. nih.govyoutube.comrsc.org

The functional outcomes are also influenced by molecular rigidity. As noted, the chelation of a metal ion by the 8-hydroxyquinoline moiety increases the rigidity of the molecule. scispace.com This conformational restriction is directly responsible for the dramatic increase in fluorescence emission, a key functional outcome for sensor applications. Furthermore, steric factors related to the size of substituents can influence reactivity and regiochemistry, as the size of an incoming nucleophile can dictate the position of attack on the quinoline ring. nih.govnih.gov This interplay between steric bulk, molecular conformation, and electronic properties is central to the functional profile of this compound and its analogues.

Diverse Applications in Materials Science, Chemical Biology, and Other Technologies

Development as Fluorescent Chemosensors for Metal Ion Detection

The 8-hydroxyquinoline (B1678124) (8-HQ) framework is a well-established platform for the design of fluorescent chemosensors. researchgate.netnih.gov The parent 8-HQ molecule is typically weakly fluorescent due to a process called excited-state intramolecular proton transfer (ESIPT) between the hydroxyl group and the pyridine (B92270) nitrogen. acs.org Upon chelation with a metal ion, this proton transfer is blocked, leading to a significant enhancement in fluorescence intensity. This "turn-on" response makes 8-HQ derivatives, including 5-(4-Methoxyphenyl)quinolin-8-ol, highly suitable for detecting metal ions.

The introduction of an aryl group at the 5-position, such as the 4-methoxyphenyl (B3050149) group, can modulate the electronic properties and steric environment of the ligand, thereby fine-tuning its selectivity and sensitivity for specific metal ions. Research on related 5-substituted 8-HQ derivatives has demonstrated their efficacy in detecting a range of metal ions. For instance, certain derivatives have been engineered to be highly selective fluorescent sensors for Fe³⁺, where the presence of the iron cation causes a significant quenching of the sensor's fluorescence. nih.gov This quenching effect is often based on a photo-induced electron transfer (PET) mechanism from the excited fluorophore to the complexed metal ion. ou.ac.lk

Other 8-HQ based sensors have shown high selectivity for Zn²⁺, a biologically important ion. In one study, a D-π-A type quinoline (B57606) derivative was synthesized that exhibited a significant fluorescence enhancement specifically in the presence of Zn²⁺ ions, with minimal interference from other common cations. acs.org The selectivity of these sensors is a critical feature, as demonstrated by studies where various metal ions such as K⁺, Mg²⁺, Ca²⁺, Ba²⁺, Co²⁺, Ni²⁺, Cu²⁺, Ag⁺, Cd²⁺, Pb²⁺, and Mn²⁺ produced negligible changes in the fluorescence signal compared to the target ion. acs.orgnih.gov The development of these sensors allows for the rapid and sensitive detection of metal ions in various environmental and biological samples.

Table 1: Examples of Metal Ion Detection by 8-Hydroxyquinoline-Based Fluorescent Sensors

Sensor Type Target Ion Detection Mechanism Observed Change Reference
5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates Fe³⁺ Fluorescence Quenching Considerable quenching of fluorescence nih.gov
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol Zn²⁺ ESIPT Inhibition Significant fluorescence enhancement acs.org
5-chloromethyl-8-hydroxyquinoline Fe²⁺ Colorimetric Change Remarkable colorimetric change ou.ac.lk
Benzothiazole-quinoline derived 1,2,3-triazole Fe³⁺ Fluorescence Quenching Selective decrease in fluorescence researchgate.net

Roles in Chemical Biology Research for Studying Enzyme Mechanisms and Cellular Pathways

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is central to their application in chemical biology. nih.gov Metal ions are crucial for the function of many enzymes and are integral to numerous cellular pathways. nih.gov Compounds like this compound can act as tools to probe these metal-dependent processes.

By chelating and transporting essential metal ions like iron, copper, and zinc across cell membranes, these compounds can modulate the activity of metalloenzymes and influence signaling cascades. mdpi.com This property has been harnessed to study the role of metal ions in various disease states. For example, metal imbalance is implicated in many neurodegenerative diseases, and 8-HQ derivatives have been investigated for their potential to restore metal homeostasis. nih.gov

Furthermore, the interaction of these compounds with metal ions can lead to the generation of reactive oxygen species (ROS), which can induce cellular responses such as apoptosis. This makes them useful for studying the mechanisms of cell death and for developing potential anticancer agents. The anticancer activity of some 8-hydroxyquinoline derivatives has been linked to their ability to form complexes with essential metal ions within biological systems, thereby altering their physicochemical properties and biological function. mdpi.com The specific substituents on the 8-HQ ring can influence the compound's lipophilicity, solubility, and metal-binding affinities, allowing for the design of probes with specific biological targets. mdpi.com For instance, the incorporation of amino acids like proline into the 8-HQ scaffold has been shown to enhance water solubility and modify the compound's biological activity. mdpi.com

Corrosion Inhibition Mechanisms and Performance in Material Protection

Derivatives of 8-hydroxyquinoline are recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. acs.orgtandfonline.comtandfonline.com The protective action of these compounds, including this compound, stems from their ability to adsorb onto the metal surface and form a protective film. tandfonline.comtandfonline.com

The mechanism of inhibition involves the interaction between the electron-rich centers of the inhibitor molecule and the metal surface. The 8-hydroxyquinoline moiety contains nitrogen and oxygen atoms with lone pairs of electrons, as well as π-electrons from the aromatic rings, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. tandfonline.com This adsorption process blocks the active corrosion sites, thereby preventing the dissolution of the metal.

Studies have shown that 8-hydroxyquinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgnih.gov The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. tandfonline.com

The efficiency of corrosion inhibition is influenced by the molecular structure of the inhibitor. Factors such as the presence of additional heteroatoms, the length of alkyl chains, and the number of aromatic rings can significantly affect the inhibition performance. acs.orgnih.gov For example, a study on various 8-HQ derivatives showed that increasing the molecular size and the number of electron-donating groups generally leads to higher inhibition efficiency. nih.gov The presence of the 4-methoxyphenyl group in this compound, with its electron-donating methoxy (B1213986) group and additional aromatic ring, is expected to contribute favorably to its adsorption and corrosion inhibition properties.

Table 2: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives on Steel in 1 M HCl

Inhibitor Concentration Inhibition Efficiency (%) Reference
Diethyl 1-((8-hydroxyquinoline-5-yl)methyl)-2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5 dicarboxylate (PR1) 500 ppm >90% (inferred from smooth surface) tandfonline.com
Diethyl 1-((8-hydroxyquinoline-5-yl)methyl)-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (PR2) 500 ppm >90% (inferred from smooth surface) tandfonline.com
5-[(dodecylthio)methyl]-8-quinolinol Not specified 98.71% nih.gov
Tetrazole based on 8-hydroxyquinoline (TTQ) 10⁻³ M 91.7% tandfonline.com

Applications as Functional Dyes and Pigments with Tunable Properties

The formation of intensely colored and often fluorescent complexes with a wide range of metal ions makes 8-hydroxyquinoline derivatives valuable as functional dyes and pigments. researchgate.net The optical properties of these complexes, such as their color and emission wavelength, can be precisely tuned by modifying the chemical structure of the 8-hydroxyquinoline ligand and by selecting different metal ions.

The color of the resulting metal complex is determined by its electronic structure, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In 8-hydroxyquinoline derivatives, the HOMO is primarily located on the phenolate (B1203915) part of the molecule, while the LUMO is centered on the pyridinium (B92312) ring. diva-portal.org

By introducing substituents at various positions on the quinoline ring system, it is possible to alter the energies of these orbitals and thus tune the color of the metal complex. For example, attaching an electron-donating group, such as the methoxy group in the 4-methoxyphenyl substituent of this compound, to the phenolic ring system would raise the energy of the HOMO, leading to a smaller energy gap and a red-shift in the absorption and emission spectra (i.e., a shift to longer wavelengths). Conversely, substitution on the pyridinium ring can affect the LUMO energy. diva-portal.org This principle allows for the rational design of dyes and pigments with a wide spectrum of colors.

These metal-organic complexes are not only used as conventional colorants but also find applications in advanced materials, such as the emissive layer in organic light-emitting diodes (OLEDs). diva-portal.org The rigidity and thermal stability of the complexes are important factors for such applications. diva-portal.org

Q & A

Q. What are the key synthetic strategies for preparing 5-(4-Methoxyphenyl)quinolin-8-ol derivatives in academic research?

  • Methodological Answer: Derivatives of this compound are commonly synthesized via azo coupling (e.g., reacting diazonium salts with 8-hydroxyquinoline) or Mannich-type reactions (using formaldehyde and amines to introduce substituents at the quinoline C5 position). For example:
  • Azo derivatives : Synthesized by coupling 4-substituted benzenediazonium salts with 8-hydroxyquinoline, followed by purification via column chromatography .
  • Alkyl/aryl substitutions : Achieved using paraformaldehyde and amines (e.g., pyrrolidine, piperidine) under reflux conditions in ethanol, yielding compounds like 5-(butoxymethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol .
  • Halogenation : Chloromethyl derivatives can be prepared via HCl/formaldehyde reactions with 8-hydroxyquinoline .
    Key steps: Reaction optimization (solvent, temperature), purification (chromatography), and structural validation (NMR, HRMS) are critical .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound derivatives?

  • Methodological Answer: Structural elucidation relies on a combination of:
  • 1H/13C NMR : To identify substituent patterns and confirm regioselectivity (e.g., shifts at δ 5.31 ppm for -CH2- groups in azo derivatives) .
  • HRMS (ESI) : Validates molecular weight with <5 ppm accuracy (e.g., [M+H]+ peaks for alkylated derivatives) .
  • FT-IR : Detects functional groups like -OH (broad ~3200 cm⁻¹) and azo (-N=N-, ~1600 cm⁻¹) .
  • UV-Vis : Characterizes π→π* transitions in azo derivatives (λmax ~400–420 nm) .
    For crystalline derivatives, X-ray diffraction resolves bond lengths and coordination geometries (e.g., Sn complexes) .

Advanced Research Questions

Q. How do computational methods enhance the understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer: Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are used to:
  • Predict electronic properties : HOMO-LUMO gaps (e.g., ~3.5 eV for 5-ethoxymethyl derivatives) correlate with corrosion inhibition efficiency .
  • Model adsorption : Molecular docking simulations predict binding affinities of quinolinol derivatives on metal surfaces (e.g., Fe) in acidic media .
  • Optimize geometries : Compare theoretical vs. experimental bond lengths (e.g., Sn-N/O distances in organotin complexes) .
    Workflow: Geometry optimization (B3LYP/6-31G* basis set), charge transfer analysis, and correlation with experimental data (e.g., IR, NMR) .

Q. What role does this compound play in the formation of organometallic complexes, and how are these complexes characterized?

  • Methodological Answer: The compound acts as a bidentate ligand , coordinating via the quinoline nitrogen and phenolic oxygen. Examples include:
  • Organotin(IV) complexes : Synthesized by reacting Me2SnCl2 with 5-[(E)-2-(4-methoxyphenyl)-1-diazenyl]quinolin-8-ol. Characterization involves:
  • 119Sn Mössbauer spectroscopy : Determines coordination geometry (e.g., trans-octahedral vs. trigonal bipyramidal) .
  • X-ray crystallography : Confirms Sn-O/N bond lengths (~2.1–2.3 Å) and supramolecular interactions (e.g., π-stacking) .
  • Transition metal complexes : Co(II), Ni(II), and Cu(II) complexes show distorted octahedral geometries, validated via magnetic susceptibility and electronic spectra (d-d transitions) .

Q. How can researchers address discrepancies in structural data when characterizing metal complexes of this compound?

Q. What methodological approaches are used to evaluate the corrosion inhibition efficiency of this compound derivatives on metal surfaces?

  • Methodological Answer: Corrosion studies employ:
  • Electrochemical techniques :
  • Potentiodynamic polarization : Tafel plots determine inhibition efficiency (%IE) and mechanism (anodic/cathodic).
  • Electrochemical impedance spectroscopy (EIS) : Nyquist plots quantify charge transfer resistance (Rct) .
  • Surface analysis :
  • SEM/EDX : Visualize inhibitor adsorption and elemental composition on steel surfaces .
  • AFM : Measure surface roughness changes post-inhibition .
  • Computational modeling :
  • DFT : Calculates adsorption energies (e.g., −150 kJ/mol for Fe-inhibitor interactions) .
  • Molecular dynamics : Simulates inhibitor film stability under acidic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.